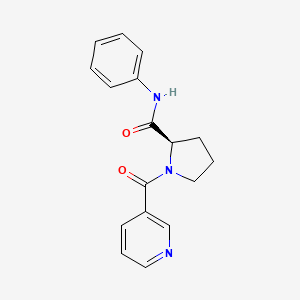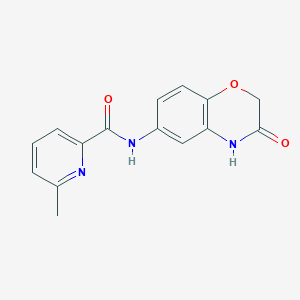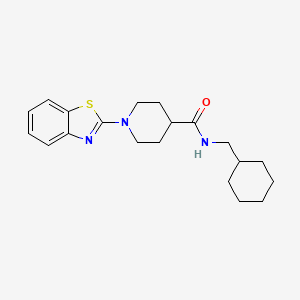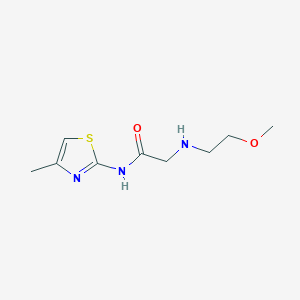
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments are discussed in
Mécanisme D'action
The mechanism of action of (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators in the body. The compound has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its analgesic and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide in lab experiments include its high potency, good selectivity, and low toxicity. However, the compound has some limitations, such as poor solubility in aqueous solutions and instability under certain conditions.
Orientations Futures
There are several future directions for the scientific research on (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide. One direction is to study its potential applications in the treatment of other neurodegenerative disorders such as Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective analogs. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied further to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of (2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide involves the reaction of pyridine-3-carboxylic acid with (R)-2-aminopyrrolidine and phenyl isocyanate in the presence of a coupling reagent. The reaction proceeds under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16(19-14-7-2-1-3-8-14)15-9-5-11-20(15)17(22)13-6-4-10-18-12-13/h1-4,6-8,10,12,15H,5,9,11H2,(H,19,21)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCNZOJDUWZRKY-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-phenyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)
![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)
![Methyl 3-[[ethyl-[2-(ethylamino)-2-oxoethyl]amino]methyl]benzoate](/img/structure/B7538981.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
![1-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7539007.png)


![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)


![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)
